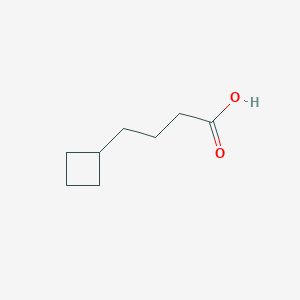

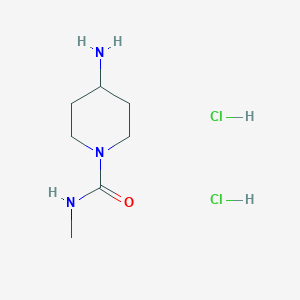

![molecular formula C14H9ClO5 B2589181 2-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]propanedioic acid CAS No. 325730-33-4](/img/structure/B2589181.png)

2-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]propanedioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]propanedioic acid” is an organic compound that belongs to the class of chlorobenzenes . These are compounds containing one or more chlorine atoms attached to a benzene moiety .

Molecular Structure Analysis

The molecular formula of the compound is C13H9ClO3. The InChI string is InChI=1S/C13H9ClO3/c14-10-3-1-9 (2-4-10)12-7-5-11 (17-12)6-8-13 (15)16/h1-8H, (H,15,16)/b8-6+.Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.66. The SMILES string is C1=CC (=CC=C1C2=CC=C (O2)C=CC (=O)O)Cl. Unfortunately, the solubility of the compound is not available.Aplicaciones Científicas De Investigación

Biobased Polyester Applications

Effective Strategy for High-Yield Furan Dicarboxylate Production

This study presents a strategy for producing furan-2,5-dicarboxylic acid (FDCA)-derived esters, which are crucial for manufacturing biobased polyesters like polyethylene 2,5-furandicarboxylate (PEF). The process involves aerobic oxidative esterification using a CeO2-supported Au catalyst, offering an economical route for PEF production, a sustainable alternative to petroleum-based polyesters (Kim et al., 2019).

Oligoesters Synthesis

Lipase-Catalyzed Synthesis of Oligoesters

This research details the synthesis of furan oligoesters through the polytransesterification of dimethyl furan-2,5-dicarboxylate with aliphatic diols using immobilized lipase. These biobased oligoesters have potential applications as macromonomers in creating environmentally friendly materials (Cruz-Izquierdo et al., 2015).

Novel Routes to Organic Compounds

Extending the Scope of Known Furan Synthesis

A novel route to 1,2,4-trisubstituted pyrroles through the reaction of 2-(acylmethylene)propanediol diacetates with primary amines under palladium catalysis is discussed. This method offers a new pathway for synthesizing substituted pyrroles, highlighting the versatility of furan compounds in organic synthesis (Friedrich et al., 2002).

Antiprotozoal Activity

Synthesis and Antiprotozoal Activity of Furan Derivatives

Research into 2,5-bis(4-guanylphenyl)furans and their analogues has demonstrated significant activity against Trypanosoma rhodesiense, indicating potential for therapeutic applications in treating trypanosomal infections (Das & Boykin, 1977).

Enzymatic Oxidation for FDCA Production

Enzyme-catalyzed Oxidation of 5-Hydroxymethylfurfural to FDCA

This innovative approach involves an FAD-dependent enzyme capable of converting 5-hydroxymethylfurfural (HMF) directly into furan-2,5-dicarboxylic acid (FDCA), a key biobased platform chemical. This enzyme-driven process offers a high-yield, environmentally friendly alternative for FDCA production, underscoring the potential of biocatalysis in sustainable chemical manufacturing (Dijkman et al., 2014).

Mecanismo De Acción

Mode of Action

The mode of action of 2-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]propanedioic acid is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]propanedioic acid . These factors include but are not limited to pH, temperature, and the presence of other molecules in the environment. Understanding these influences can help optimize the use of this compound in a therapeutic context.

Safety and Hazards

The compound is classified as Aquatic Acute 1 and Eye Dam. 1 . The hazard statements include H318 - Causes serious eye damage and H400 - Very toxic to aquatic life . The precautionary statements include P273 - Avoid release to the environment, P280 - Wear protective gloves/protective clothing/eye protection/face protection, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Propiedades

IUPAC Name |

2-[[5-(3-chlorophenyl)furan-2-yl]methylidene]propanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO5/c15-9-3-1-2-8(6-9)12-5-4-10(20-12)7-11(13(16)17)14(18)19/h1-7H,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCQNWZQABZTBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

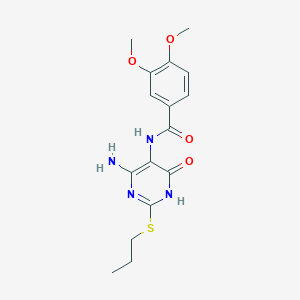

![N-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine](/img/structure/B2589101.png)

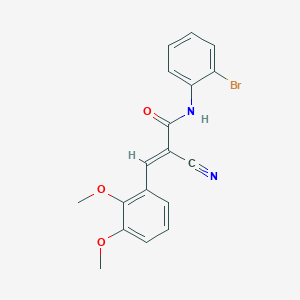

![4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B2589103.png)

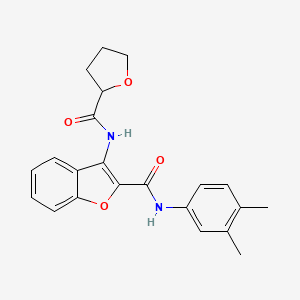

![4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2589104.png)

![N-(3,4-dimethoxyphenethyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2589107.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2589110.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2589114.png)

![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2589117.png)